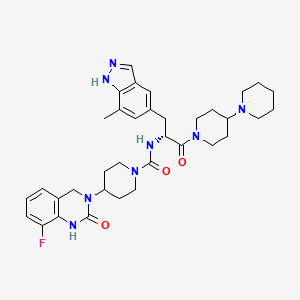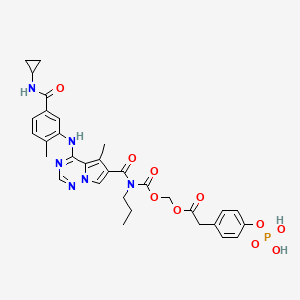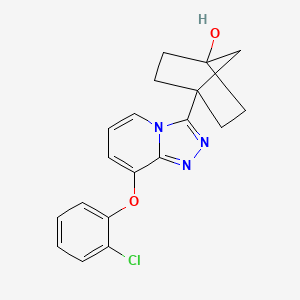
Bodilisant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bodilisant is a hH3R ligand with affinity in the nanomolar concentration range that was made from a piperidine-based lead structure for the human histamine H3 receptor (hH3R) and the BODIPY fluorophore.
Applications De Recherche Scientifique
Fluorescent Histamine H3 Receptor Ligand
Bodilisant, a piperidine-based lead structure coupled with the BODIPY fluorophore, is a strong green fluorescent ligand with nanomolar affinity for the human histamine H3 receptor (hH3R). It has shown high preference for hH3R over other histamine and dopamine receptor subtypes. Bodilisant has been effectively used for visualizing hH3R in overexpressing cells and native human brain tissues using fluorescence confocal laser scanning microscopy, demonstrating its potential in receptor localization studies (Tomasch et al., 2013).
Molecular Modeling Environment
BODIL, a molecular modeling environment, assists in identifying key features of proteins critical for molecular recognition, particularly in drug discovery applications. This program incorporates graphics, sequence, and structural alignment methods, crucial in structure-function-drug target research. BODIL's flexible design permits new module integration, memory management, and multi-view graphics, contributing to advancements in computational drug design (Lehtonen et al., 2004).
Ligand Binding Kinetics Monitoring
Bodilisant has been used in a radiolabel-free, real-time method compatible with high-throughput screening to explore binding kinetics of H3 receptor ligands. This method demonstrated shorter residence times for certain ligands, with varying association rate constants, providing insights into the pharmacological properties and potential secondary binding sites at the H3 receptor (Reiner & Stark, 2019).
BODIPY-Based Functional Materials in Medicine
The BODIPY fluorophore class, including Bodilisant, has gained attention in molecular sensorics, especially for sensing biomolecules and bioprocesses. Their integration into drug carriers enhances therapeutic effect in cancer treatment and allows real-time in vitro and in vivo imaging of these carriers. The high fluorescent intensity and low toxicity of BODIPY make it suitable for conjugation with various biomolecules, showing promise in bioimaging and construction of multifunctional drug carriers (Marfin et al., 2017).
Propriétés
Numéro CAS |
1416130-06-7 |
|---|---|
Nom du produit |
Bodilisant |
Nom IUPAC |
8-[4-(3-Piperidin-1-yl-propoxy)-phenyl]-BODIPY |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bodilisant; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)





![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)